molecular formula C8H14N4O B13212925 4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13212925
M. Wt: 182.22 g/mol
InChI Key: ZICQEQKCPKNPNC-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyrazolopyridine structure . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups attached to the pyrazole or pyridine rings. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-amino-1-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C8H14N4O/c1-2-12-6-4-10-3-5(9)7(6)8(13)11-12/h5,10H,2-4,9H2,1H3,(H,11,13)

InChI Key

ZICQEQKCPKNPNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(CNC2)N)C(=O)N1

Origin of Product

United States

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